molecular formula C12H10F3N3O2 B13188997 N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide

N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide

Katalognummer: B13188997
Molekulargewicht: 285.22 g/mol
InChI-Schlüssel: USJSAQQBFVGVDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The trifluoromethoxy group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: TBHP, hydrogen peroxide (H2O2)

    Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)

    Catalysts: Nickel catalysts, palladium catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The trifluoromethoxy group enhances the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H10F3N3O2

Molekulargewicht

285.22 g/mol

IUPAC-Name

N-[[4-(trifluoromethoxy)phenyl]methyl]imidazole-1-carboxamide

InChI

InChI=1S/C12H10F3N3O2/c13-12(14,15)20-10-3-1-9(2-4-10)7-17-11(19)18-6-5-16-8-18/h1-6,8H,7H2,(H,17,19)

InChI-Schlüssel

USJSAQQBFVGVDS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNC(=O)N2C=CN=C2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.